molecular formula C20H20ClFN4O2 B2739840 1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1306605-80-0

1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B2739840
CAS No.: 1306605-80-0
M. Wt: 402.85
InChI Key: WUYIPQJWXNJPCB-UHFFFAOYSA-N
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Description

1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4O2 and its molecular weight is 402.85. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds related to the triazole and tetrahydroisoquinoline families have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. For example, a water-soluble NK1 receptor antagonist with potential applications in treating emesis and depression shows the relevance of structural components like triazoles in medicinal chemistry. This compound demonstrates high affinity and efficacy in pre-clinical tests, highlighting the therapeutic potential of structurally complex molecules (Harrison et al., 2001).

Antibacterial Agents

The synthesis and evaluation of temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class, for its broad-spectrum antimicrobial properties, demonstrate the scientific application of complex molecules in combating microbial resistance. The study of its enantiomers further contributes to understanding the relationship between molecular structure and antimicrobial activity (Chu et al., 1991).

Antimicrobial Activity of Quinolones

Quinolones containing heterocyclic substituents have shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. This research underscores the importance of structural diversity in the development of new antibacterial agents and provides insights into structure-activity relationships (Cooper et al., 1990).

Corrosion Inhibitors

Quinolinyl triazole derivatives have been identified as potent inhibitors for mild steel corrosion in hydrochloric acid medium. This application demonstrates the versatility of such compounds beyond pharmaceuticals, highlighting their potential in industrial and engineering applications (Bhat & Shetty, 2021).

Fluorescent Labeling Agents

The development of novel fluorophores, such as 6-methoxy-4-quinolone, for biomedical analysis exemplifies the application of complex molecules in research methodologies. Such compounds provide sensitive and stable markers for studying biological systems, with wide pH range fluorescence making them highly versatile for various analytical applications (Hirano et al., 2004).

Properties

IUPAC Name

1-[2-[(3-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-7-3-5-15-12-24(9-8-17(15)18)11-14-4-2-6-16(21)10-14;/h2-7,10H,8-9,11-12H2,1H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYIPQJWXNJPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC(=CC=C4)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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